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Compound of Interest

Compound Name:
N-Benzylaminoacetaldehyde

diethyl acetal

Cat. No.: B1268064 Get Quote

This technical guide provides a detailed overview of the spectral data for N-
Benzylaminoacetaldehyde diethyl acetal (CAS No: 61190-10-1), a key intermediate in

various chemical syntheses.[1] This document is intended for researchers, scientists, and

professionals in drug development, offering a centralized resource for its spectroscopic

characterization.

Compound Information
Parameter Value

IUPAC Name N-(2,2-diethoxyethyl)-1-phenylmethanamine

Synonyms N-Benzyl-2,2-diethoxyethanamine

CAS Number 61190-10-1

Molecular Formula C₁₃H₂₁NO₂

Molecular Weight 223.31 g/mol

Spectroscopic Data
The following sections present the available nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data for N-Benzylaminoacetaldehyde diethyl acetal.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data sourced from

publicly available

spectra.

~7.3 Multiplet 5H
Aromatic protons

(C₆H₅)

~4.6 Triplet 1H
Acetal proton (-

CH(OEt)₂)

~3.8 Singlet 2H
Benzyl protons (-CH₂-

Ph)

~3.6 Quartet 4H

Methylene protons of

ethyl groups (-O-CH₂-

CH₃)

~2.8 Doublet 2H

Methylene protons

adjacent to nitrogen (-

N-CH₂-CH)

~1.2 Triplet 6H

Methyl protons of

ethyl groups (-O-CH₂-

CH₃)

¹³C NMR (Carbon-13 NMR) Data

Experimental ¹³C NMR data for N-Benzylaminoacetaldehyde diethyl acetal is not readily

available in the public domain at the time of this publication.

Infrared (IR) Spectroscopy
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The following table summarizes the key absorption bands observed in the gas-phase IR

spectrum of N-Benzylaminoacetaldehyde diethyl acetal.[1]

Wavenumber (cm⁻¹) Intensity Assignment

~3300 - 3500 Weak N-H Stretch

~3000 - 3100 Medium Aromatic C-H Stretch

~2850 - 3000 Strong Aliphatic C-H Stretch

~1450 - 1500 Medium Aromatic C=C Bending

~1050 - 1150 Strong C-O Stretch (Acetal)

Mass Spectrometry (MS)
The mass spectrum was obtained via electron ionization (EI).

m/z Relative Intensity (%) Assignment

Data interpreted from publicly

available spectra.

223 ~5 [M]⁺ (Molecular Ion)

178 ~10 [M - OCH₂CH₃]⁺

132 ~20 [M - CH(OCH₂CH₃)₂]⁺

103 ~100
[CH(OCH₂CH₃)₂]⁺ (Base

Peak)

91 ~80 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented.

NMR Spectroscopy
Instrumentation: A 300 MHz or higher field NMR spectrometer.
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Sample Preparation: Approximately 10-20 mg of N-Benzylaminoacetaldehyde diethyl
acetal was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition: Proton NMR spectra were acquired at room temperature. Key

parameters include a 30° pulse width, an acquisition time of 4 seconds, and a relaxation

delay of 1 second.

Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, and the

spectrum was manually phased and baseline corrected. Chemical shifts are reported in parts

per million (ppm) relative to TMS (δ 0.00).

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: For a liquid sample, a thin film was prepared between two potassium

bromide (KBr) or sodium chloride (NaCl) plates.

Data Acquisition: The spectrum was recorded in the mid-IR range (4000-400 cm⁻¹) with a

resolution of 4 cm⁻¹. A background spectrum of the clean plates was acquired and

subtracted from the sample spectrum.

Data Processing: The resulting interferogram was Fourier transformed to produce the

infrared spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction: The sample was introduced via a direct insertion probe or gas

chromatography (GC) inlet.

Ionization: Electron ionization was performed at a standard energy of 70 eV.

Mass Analysis: The ions were separated by a quadrupole or time-of-flight (TOF) mass

analyzer.
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Data Acquisition: The mass-to-charge ratio (m/z) of the fragments was recorded.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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